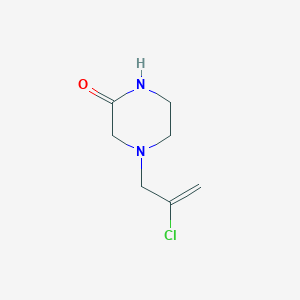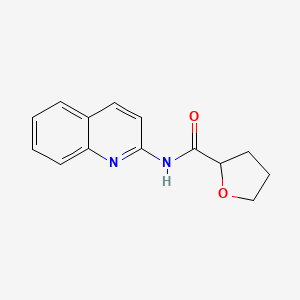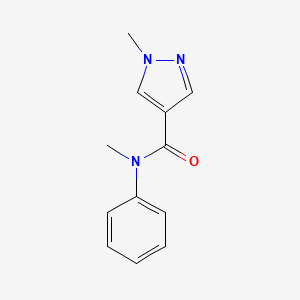
4-(2-Chloroprop-2-enyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloroprop-2-enyl)piperazin-2-one, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a synthetic derivative of piperazine and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
4-(2-Chloroprop-2-enyl)piperazin-2-one acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. It binds to the receptor site and prevents the binding of glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. This results in a decrease in the activity of the receptor and a reduction in calcium influx into the cell.
Biochemical and Physiological Effects
4-(2-Chloroprop-2-enyl)piperazin-2-one has been found to have a variety of biochemical and physiological effects. It has been shown to impair learning and memory in animal models, which is consistent with its role as an NMDA receptor antagonist. 4-(2-Chloroprop-2-enyl)piperazin-2-one has also been found to have anxiolytic and antidepressant effects, as well as antipsychotic properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chloroprop-2-enyl)piperazin-2-one has several advantages as a tool for scientific research. It is a highly specific NMDA receptor antagonist and has been extensively studied, making it a well-characterized compound. It is also relatively easy to synthesize and purify. However, 4-(2-Chloroprop-2-enyl)piperazin-2-one has some limitations. It has a short half-life in the body, which limits its usefulness in vivo. Additionally, it has been found to have some toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-(2-Chloroprop-2-enyl)piperazin-2-one. One area of interest is the development of more potent and selective NMDA receptor antagonists. Another area of research is the use of 4-(2-Chloroprop-2-enyl)piperazin-2-one as a tool to study the role of NMDA receptors in drug addiction and withdrawal. Additionally, 4-(2-Chloroprop-2-enyl)piperazin-2-one could be used to investigate the potential therapeutic effects of NMDA receptor antagonists in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 4-(2-Chloroprop-2-enyl)piperazin-2-one involves the reaction of 2-chloropropene with piperazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of 4-(2-Chloroprop-2-enyl)piperazin-2-one can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloroprop-2-enyl)piperazin-2-one has been widely used in scientific research as a tool to study the central nervous system. It has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. 4-(2-Chloroprop-2-enyl)piperazin-2-one has also been used to study the effects of drugs on the brain and to investigate the mechanisms of drug addiction.
Eigenschaften
IUPAC Name |
4-(2-chloroprop-2-enyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6(8)4-10-3-2-9-7(11)5-10/h1-5H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJDCGYWORSJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCNC(=O)C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroprop-2-enyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)

![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)

![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)
![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)

![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)

![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)
![(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-pyridin-4-ylmethanone](/img/structure/B7544938.png)
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)